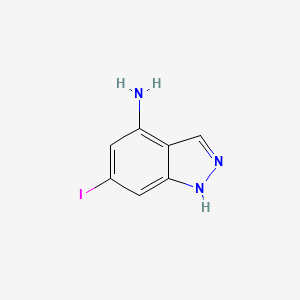

6-Iodo-1H-indazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Iodo-1H-indazol-4-amine is a synthetic organic molecule with various biological properties and potential implications in scientific experiments and industries. It contains a total of 18 bonds; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Pyrazole .

Synthesis Analysis

The synthesis of 6-aminoindazole derivatives involves acetylation and reductive amination with 6-amininoindazole as the starting material . The compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials .Molecular Structure Analysis

The molecular structure of 6-Iodo-1H-indazol-4-amine includes a five-membered ring, a six-membered ring, a nine-membered ring, a primary amine (aromatic), and a Pyrazole .Chemical Reactions Analysis

The compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials .Applications De Recherche Scientifique

Anticancer Agent Development

4-Amino-6-iodo-1H-indazole: has been explored for its potential as an anticancer agent. Researchers have designed and synthesized derivatives of this compound to act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy . One derivative, in particular, showed potent anti-proliferative activity in human colorectal cancer cells and was associated with G2/M cell cycle arrest, indicating its promise for further development as an anticancer agent .

Immunotherapy Enhancement

The compound’s role in inhibiting IDO1 can also contribute to enhancing immunotherapy treatments. IDO1 is involved in the immunosuppressive tumor microenvironment, and its inhibition can expose cancer cells to the immune system’s actions . This could potentially improve the efficacy of existing immunotherapy approaches.

Rational Drug Design

The indazole scaffold of 4-Amino-6-iodo-1H-indazole is significant in the rational design of new therapeutic agents. Its structure has been used to design IDO1 inhibitors, which are currently undergoing clinical trials . The compound’s ability to be modified allows for the creation of a variety of derivatives with potential therapeutic effects.

Synthesis of Functional Molecules

Indazoles, including 4-Amino-6-iodo-1H-indazole , are key components in the synthesis of functional molecules used in everyday applications . Advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in creating molecules with a wide range of functions.

Mechanistic Studies in Chemistry

The compound is also valuable in mechanistic studies within chemistry. Understanding the bonds constructed during the formation of the imidazole ring and the resultant substitution patterns can provide insights into reaction mechanisms and future challenges in synthetic methodology .

Safety and Hazards

Orientations Futures

Indazole-containing derivatives, such as 6-Iodo-1H-indazol-4-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. They represent one of the most important heterocycles in drug molecules and have potential for further development as potential anticancer agents .

Mécanisme D'action

Target of Action

The primary target of 4-Amino-6-iodo-1H-indazole, also known as 6-Iodo-1H-indazol-4-amine, is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the immune system . It is involved in the catabolism of the essential amino acid tryptophan along the kynurenine pathway .

Mode of Action

4-Amino-6-iodo-1H-indazole interacts with its target, IDO1, by inhibiting its activity . This inhibition suppresses the IDO1 protein expression, leading to a decrease in the catabolism of tryptophan .

Biochemical Pathways

The inhibition of IDO1 by 4-Amino-6-iodo-1H-indazole affects the kynurenine pathway . This pathway is responsible for the degradation of tryptophan into kynurenine . By inhibiting IDO1, 4-Amino-6-iodo-1H-indazole reduces the production of kynurenine and its downstream metabolites .

Pharmacokinetics

The compound’s potent anti-proliferative activity suggests that it may have favorable bioavailability .

Result of Action

The result of 4-Amino-6-iodo-1H-indazole’s action is a potent anti-proliferative activity, particularly in human colorectal cancer cells . By inhibiting IDO1, the compound suppresses the production of kynurenine, a metabolite that can promote tumor growth and survival . This leads to a decrease in the proliferation of cancer cells .

Propriétés

IUPAC Name |

6-iodo-1H-indazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMMINIDNWGNDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646208 |

Source

|

| Record name | 6-Iodo-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-1H-indazol-4-amine | |

CAS RN |

885519-94-8 |

Source

|

| Record name | 6-Iodo-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)

![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)